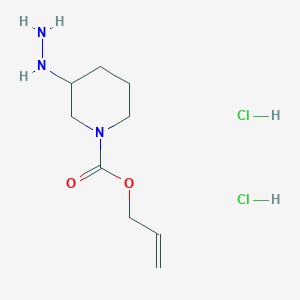
Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl: is a chemical compound with the molecular formula C(9)H({19})Cl(_2)N(_3)O(_2) It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydrazine Group: The hydrazine group is introduced via a nucleophilic substitution reaction, where a hydrazine derivative reacts with a suitable leaving group on the piperidine ring.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the reaction of the piperidine derivative with carbon dioxide or a carboxylating agent.
Allylation: The allyl group is added through an allylation reaction, typically using allyl halides in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl can undergo oxidation reactions, where the hydrazine group is oxidized to form various nitrogen-containing products.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, hydrazine derivatives, and carboxylate compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its hydrazine group can form stable complexes with metal ions, making it a candidate for the development of metal-based drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers, while the piperidine ring provides structural stability. This allows the compound to modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-1-carboxylate derivatives: These compounds share the piperidine ring and carboxylate group but lack the hydrazine and allyl groups.
Hydrazinyl derivatives: Compounds containing the hydrazine group but with different ring structures or substituents.
Allyl derivatives: Compounds with the allyl group attached to different molecular frameworks.
Uniqueness
Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is unique due to the combination of its functional groups. The presence of the allyl, hydrazine, and piperidine moieties in a single molecule provides a versatile platform for chemical modifications and applications. This combination is not commonly found in other compounds, making it a valuable tool in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H19Cl2N3O2 |
|---|---|
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
prop-2-enyl 3-hydrazinylpiperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H17N3O2.2ClH/c1-2-6-14-9(13)12-5-3-4-8(7-12)11-10;;/h2,8,11H,1,3-7,10H2;2*1H |
Clave InChI |
KPHVRJXDQVGDQO-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)N1CCCC(C1)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)


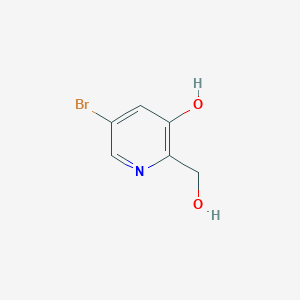

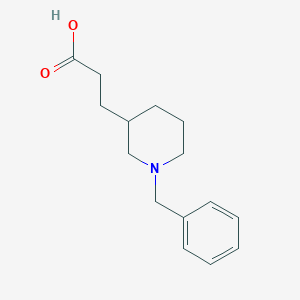

![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)


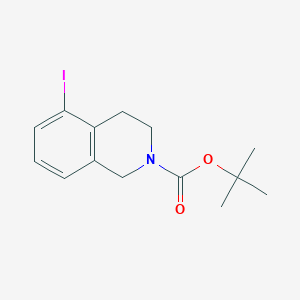
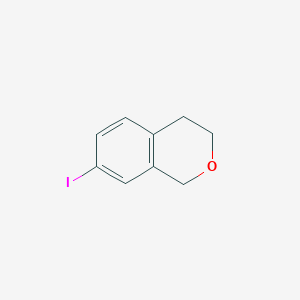
![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
